Structural Elucidation of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde: A Comprehensive ¹H and ¹³C NMR Guide
Structural Elucidation of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde: A Comprehensive ¹H and ¹³C NMR Guide
Executive Summary
The structural elucidation of highly functionalized, rigid bicyclic ethers requires a departure from basic 1D NMR heuristics. 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (CAS: 2758001-03-3) presents a unique analytical challenge due to its extreme conformational rigidity, the presence of two fully substituted bridgehead carbons, and the profound electronic asymmetry introduced by the oxygen atom at the 2-position.
This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C NMR spectral features of this scaffold. Designed for drug development professionals and synthetic chemists, this document establishes a self-validating experimental protocol to unambiguously assign the stereochemical and regiochemical features of the 2-oxabicyclo[2.2.1]heptane system.
Structural Anatomy & Conformational Causality
To interpret the NMR spectra of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, one must first understand the geometric constraints of the [2.2.1] framework[1]. The molecule is locked in a boat-like conformation, forcing specific spatial relationships between protons that directly govern spin-spin coupling:
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Bridgehead Substitution: Positions C1 and C4 are quaternary. C1 is bonded to the bridging oxygen and a methyl group, while C4 is bonded to the carbaldehyde group. The lack of protons at these bridgeheads eliminates standard vicinal (³J) coupling across the bridge, simplifying certain signals while highlighting long-range interactions.
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W-Coupling (⁴J): The rigid, locked geometry of the [2.2.1] system forces the exo-protons (e.g., C3-exo and C5-exo) into an exact planar "W" or "M" configuration. This optimal orbital overlap facilitates pronounced long-range ⁴J couplings (~1.0–1.5 Hz), a hallmark diagnostic feature of this scaffold[2].
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Electronic Deshielding: The oxygen atom at position 2 heavily deshields the adjacent C1 (quaternary) and C3 (methylene) positions, creating distinct, isolated signals downfield from the complex aliphatic multiplet[3].
Self-validating NMR workflow for rigid bicyclic scaffolds.
¹H NMR Spectral Analysis: Causality and Coupling
The ¹H NMR spectrum of this compound is characterized by isolated downfield signals and a heavily overlapped aliphatic region exhibiting "roof effects" due to strong coupling between magnetically inequivalent, strongly coupled protons.
Table 1: Predicted ¹H NMR Assignments (CDCl₃, 600 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J in Hz) | Causality / Mechanistic Rationale |
| 4-CHO | ~9.60 | s | 1H | - | Highly deshielded by the carbonyl group. Appears as a sharp singlet because the adjacent C4 bridgehead lacks a proton. |
| C3-H (exo) | ~3.85 | dd | 1H | ²J ≈ 10.0, ⁴J ≈ 1.5 | Deshielded by the adjacent O-atom. Exhibits geminal coupling to C3-endo and long-range W-coupling to C5-exo. |
| C3-H (endo) | ~3.65 | d | 1H | ²J ≈ 10.0 | Deshielded by O-atom. Lacks W-coupling geometry; exhibits only strong geminal coupling. |
| C5, C6, C7 | 1.40 – 2.20 | m | 6H | Complex | The rigid aliphatic framework causes severe signal overlap. The C7 bridge protons are diastereotopic (syn/anti to oxygen). |
| 1-CH₃ | ~1.35 | s | 3H | - | Shielded aliphatic methyl group. Appears as a sharp singlet due to the fully substituted C1 bridgehead. |
Expert Insight: The C3 protons are the most diagnostic feature in the ¹H spectrum. Because C4 is a quaternary bridgehead, the C3 protons cannot undergo ³J coupling. If the C3 signal appears as anything other than an AB quartet (or a pair of doublets/doublet-of-doublets), the structural integrity of the C4 bridgehead substitution must be questioned.
¹³C NMR Spectral Analysis: Core Framework
The ¹³C NMR spectrum provides absolute confirmation of the bicyclic framework, specifically through the chemical shifts of the quaternary bridgehead carbons[4].
Table 2: Predicted ¹³C NMR Assignments (CDCl₃, 150 MHz)
| Position | Shift (δ, ppm) | Type | Causality / Mechanistic Rationale |
| 4-CHO | ~202.0 | CH | Carbonyl carbon; heavily deshielded by the sp² oxygen. |
| C1 | ~80.5 | C (quat) | Bridgehead carbon. Deshielded by direct attachment to the ring oxygen[4]. The strain of the bicyclic system increases s-character, further pushing the shift downfield. |
| C3 | ~74.0 | CH₂ | Methylene carbon deshielded by direct attachment to the ring oxygen[3]. |
| C4 | ~58.0 | C (quat) | Bridgehead carbon. Deshielded by the electron-withdrawing inductive effect of the attached carbaldehyde group. |
| C7 | ~40.5 | CH₂ | Bridging carbon. Experiences significant ring strain, shifting it downfield relative to standard aliphatic methylenes. |
| C5, C6 | 28.0 – 32.0 | CH₂ | Standard aliphatic ring carbons. |
| 1-CH₃ | ~19.5 | CH₃ | Aliphatic methyl carbon. |
Experimental Protocols & Self-Validating Systems
Relying solely on 1D NMR for rigid bicyclic systems is an analytical risk due to the overlapping multiplets in the 1.40–2.20 ppm region. To ensure trustworthiness, the following self-validating 2D NMR protocol must be executed.
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 15–20 mg of highly pure 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde in 0.6 mL of CDCl₃ (100% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.
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1D ¹H Acquisition: Acquire at 600 MHz using a standard 30-degree pulse sequence (zg30), 16 scans, and a relaxation delay (d1) of 2 seconds to ensure accurate integration of the quaternary-adjacent methyl group.
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1D ¹³C Acquisition: Acquire at 150 MHz using power-gated decoupling (zgpg30), 512–1024 scans, and a d1 of 2 seconds.
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2D HSQC (Heteronuclear Single Quantum Coherence): Run to definitively link the complex overlapping protons in the 1.40–2.20 ppm region to their respective C5, C6, and C7 carbons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step . HMBC maps the quaternary bridgeheads (C1 and C4) which are otherwise invisible in standard correlation experiments.
The HMBC Self-Validating Network
To prove the regiochemistry of the methyl and carbaldehyde groups, look for the following definitive cross-peaks:
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Validation of C1: The 1-CH₃ protons (δH ~1.35) must show a strong ²J correlation to the C1 quaternary carbon (δC ~80.5).
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Validation of C4: The 4-CHO proton (δH ~9.60) must show a strong ²J correlation to the C4 quaternary carbon (δC ~58.0).
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Bridgehead Connectivity: The C3 protons (δH ~3.85) will show a ²J correlation to C4 and a ³J correlation across the oxygen to C1.
Key HMBC correlations establishing bridgehead quaternary carbon assignments.
By strictly adhering to this 2D correlation network, researchers can establish a closed, self-validating loop of evidence that mathematically proves the structure of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, eliminating any ambiguity caused by the rigid aliphatic framework.
References
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Sigma-Aldrich. "1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde Product Page".
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PubChem - NIH. "Bicyclo(2.2.1)heptane | C7H12 | CID 9233".1
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Aldmairi, A. H. (Cardiff University). "NEW ASPECTS OF ACID-CATALYSED CYCLISATIONS".4
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Chemistry and Biochemistry - UCLA. "An Intramolecular Prins Double Cyclization Catalyzed by Silyl Triflates". 3
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The Journal of Organic Chemistry (ACS Publications). "Distal Two-Bond versus Three-Bond Electronegative Oxo-Substituent Effect Controls the Kinetics and Thermodynamics...". 2
